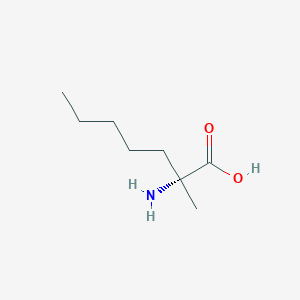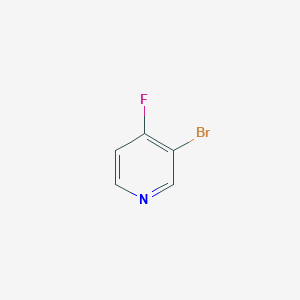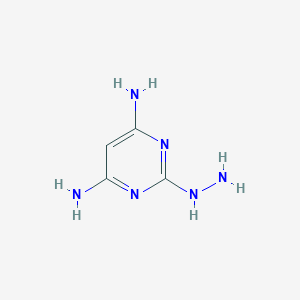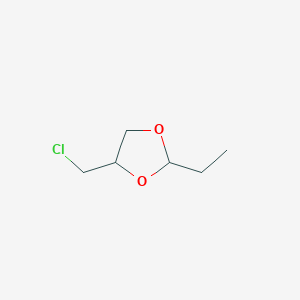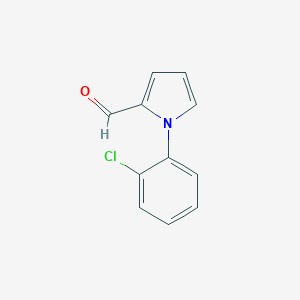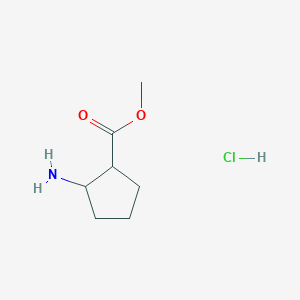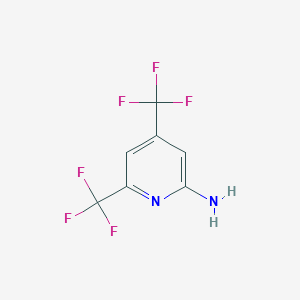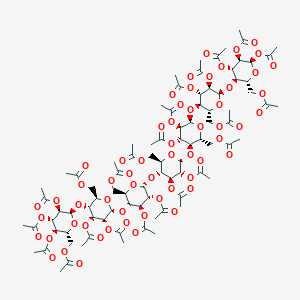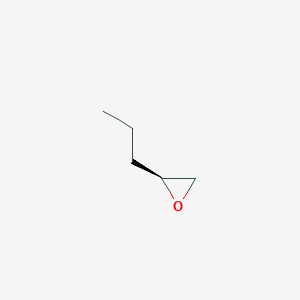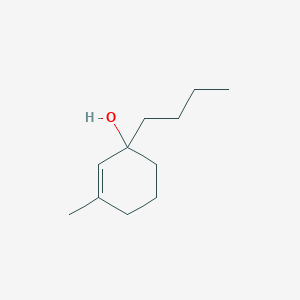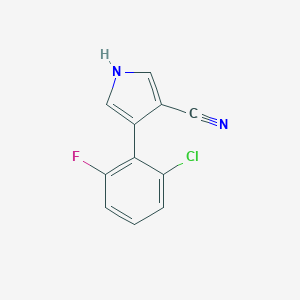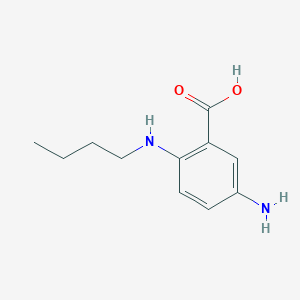![molecular formula C42H80O7P2 B038503 Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester CAS No. 115035-49-9](/img/structure/B38503.png)
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester is a chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs and materials. In
Mecanismo De Acción
The mechanism of action of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester is not well understood. However, it is believed to act as a phosphonate ester, which can undergo hydrolysis to produce phosphonic acid. This acid can then react with various biological molecules, such as enzymes and receptors, to produce a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties. In addition, it has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to the development of new drugs and materials. However, one of the main limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and care should be taken when handling it in the lab.
Direcciones Futuras
There are many potential future directions for the use of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester in scientific research. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. It is also possible that this compound could be used in the development of new materials with unique properties, such as high strength and durability. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to new discoveries and applications in the future.
Métodos De Síntesis
The synthesis of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester involves the reaction of isodecyl phenol with phosphorus trichloride to form isodecyl phenyl phosphite. This intermediate is then reacted with isodecyl alcohol and 2-bromo-1-methylethyl propionate to produce the final product.
Aplicaciones Científicas De Investigación
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the development of new drugs and materials. It is also used in the preparation of phosphonate-containing polymers, which have applications in the fields of biomedicine, catalysis, and materials science.
Propiedades
Número CAS |
115035-49-9 |
|---|---|
Nombre del producto |
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester |
Fórmula molecular |
C42H80O7P2 |
Peso molecular |
759 g/mol |
Nombre IUPAC |
1-[2-[bis(8-methylnonoxy)phosphanyloxy]propoxy]propan-2-yl 8-methylnonyl phenyl phosphite |
InChI |
InChI=1S/C42H80O7P2/c1-37(2)27-19-12-9-15-24-32-44-50(45-33-25-16-10-13-20-28-38(3)4)47-40(7)35-43-36-41(8)48-51(49-42-30-22-18-23-31-42)46-34-26-17-11-14-21-29-39(5)6/h18,22-23,30-31,37-41H,9-17,19-21,24-29,32-36H2,1-8H3 |
Clave InChI |
OFTCSTKUZLMDSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC(C)COCC(C)OP(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
SMILES canónico |
CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC(C)COCC(C)OP(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
Otros números CAS |
115035-49-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
